Cholecalciferol Glucuronide
Overview
Description
Cholecalciferol Glucuronide is a metabolite of Cholecalciferol, commonly known as Vitamin D3. This compound is formed through the process of glucuronidation, where Cholecalciferol is conjugated with glucuronic acid. This transformation increases the water solubility of Cholecalciferol, facilitating its excretion from the body. This compound plays a significant role in the metabolism and regulation of Vitamin D3 levels in the human body.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cholecalciferol Glucuronide involves the enzymatic conjugation of Cholecalciferol with glucuronic acid. This process is typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include a buffered aqueous solution at physiological pH, with the presence of cofactors such as UDP-glucuronic acid.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of recombinant UGT enzymes to enhance the efficiency and yield of the glucuronidation reaction. The reaction mixture is then subjected to purification steps, such as chromatography, to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Cholecalciferol Glucuronide primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety and release of free Cholecalciferol. Oxidation reactions can further modify the Cholecalciferol backbone, producing various oxidized metabolites.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed:
Hydrolysis: Free Cholecalciferol and glucuronic acid.
Oxidation: Various oxidized forms of Cholecalciferol, depending on the specific conditions and reagents used.
Scientific Research Applications
Cholecalciferol Glucuronide has several applications in scientific research:
Chemistry: Used as a model compound to study glucuronidation processes and enzyme kinetics.
Biology: Investigated for its role in the metabolism and regulation of Vitamin D3 levels in the body.
Medicine: Explored for its potential therapeutic applications in conditions related to Vitamin D deficiency and metabolism.
Industry: Utilized in the development of Vitamin D supplements and fortified foods.
Mechanism of Action
Cholecalciferol Glucuronide exerts its effects primarily through its role in the metabolism of Vitamin D3. The glucuronidation process enhances the water solubility of Cholecalciferol, facilitating its excretion from the body. This regulation helps maintain optimal levels of Vitamin D3, which is crucial for calcium and phosphate homeostasis, bone health, and immune function. The molecular targets involved include the Vitamin D receptor and various enzymes in the glucuronidation pathway.
Comparison with Similar Compounds
Calcidiol Glucuronide: Another glucuronidated metabolite of Vitamin D3, formed from Calcidiol.
Ergocalciferol Glucuronide: A glucuronidated metabolite of Ergocalciferol (Vitamin D2).
Uniqueness: Cholecalciferol Glucuronide is unique in its specific role in the metabolism of Cholecalciferol (Vitamin D3). While similar compounds like Calcidiol Glucuronide and Ergocalciferol Glucuronide also undergo glucuronidation, they differ in their precursor forms and specific metabolic pathways. This compound is particularly significant due to its direct involvement in the regulation of Vitamin D3 levels and its impact on various physiological processes.
Properties
IUPAC Name |
(3S,4S,5S,6R)-6-[(1S)-3-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H52O7/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-33(25,26)5)12-13-23-18-24(14-11-20(23)3)39-32-29(36)27(34)28(35)30(40-32)31(37)38/h12-13,19,21,24-30,32,34-36H,3,6-11,14-18H2,1-2,4-5H3,(H,37,38)/t21-,24+,25-,26+,27+,28+,29+,30?,32-,33-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMHKPFJPOTDCW-QNSBVHRBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC4C(C(C(C(O4)C(=O)O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCCC2=CC=C3C[C@H](CCC3=C)O[C@H]4[C@H]([C@H]([C@@H](C(O4)C(=O)O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H52O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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